

Application Notes and Protocols: Isobac (isovac®) Electrical Steel in Material Science

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobac*

Cat. No.: *B12300594*

[Get Quote](#)

Introduction

The term "**Isobac**" in the context of material science appears to refer to isovac®, a registered trademark for a range of non-grain-oriented electrical steels produced by voestalpine. This material is a critical component in the manufacturing of energy-efficient electrical machinery.[\[1\]](#) [\[2\]](#)[\[3\]](#) isovac® is an iron-silicon alloy, cold-rolled to achieve specific magnetic properties, making it ideal for applications in motors, generators, and transformers.[\[3\]](#) Its primary characteristics include low core loss, high permeability, and high magnetic polarization, which contribute to increased energy efficiency in electrical devices.[\[1\]](#)

These application notes provide an overview of the properties of isovac® and general protocols for its selection and use in material science and engineering applications.

Material Properties

isovac® is available in various grades, each tailored for specific performance requirements. The properties can be broadly categorized into magnetic, mechanical, and physical characteristics.

Quantitative Data Summary

The following tables summarize the key properties of representative isovac® grades. Data is compiled from manufacturer datasheets.

Table 1: Magnetic Properties of Selected isovac® Grades

Property	isovac® 520-65 K HE	isovac® 1000-100 A
Grade Naming Convention	EN 10341	EN 10106
Specific Total Loss at 50 Hz (W/kg)	Not specified in snippets	10.0 (max)
Magnetic Polarization at 50 Hz (T)	Not specified in snippets	1.69 (typ)
Test Method	Not specified in snippets	DIN EN 60404-2 (Epstein test)

Note: "typ." refers to typical values and "max" to maximum values.[\[4\]](#)

Table 2: Mechanical and Physical Properties of Selected isovac® Grades

Property	isovac® 520-65 K HE	isovac® 1000-100 A
0.2% Yield Strength (MPa)	Not specified in snippets	350 (typ)
Tensile Strength (MPa)	Not specified in snippets	480 (typ)
Elongation A80 (%)	Not specified in snippets	20 (min)
Density (g/cm³)	In accordance with DIN EN 10341	In accordance with DIN EN 10106
Thermal Conductivity (W/mK)	Measurement pursuant to EN ISO 22007-2	Measurement pursuant to EN ISO 22007-2

Note: "typ." refers to typical values and "min" to minimum values.[\[1\]](#)[\[4\]](#)

Experimental Protocols

The following protocols outline general procedures for the evaluation and application of isovac® electrical steel.

Protocol for Magnetic Property Characterization

Objective: To determine the magnetic properties of an isovac® grade, such as specific total loss and magnetic polarization.

Apparatus: Epstein frame tester, wattmeter, ammeter, voltmeter, frequency meter, power supply.

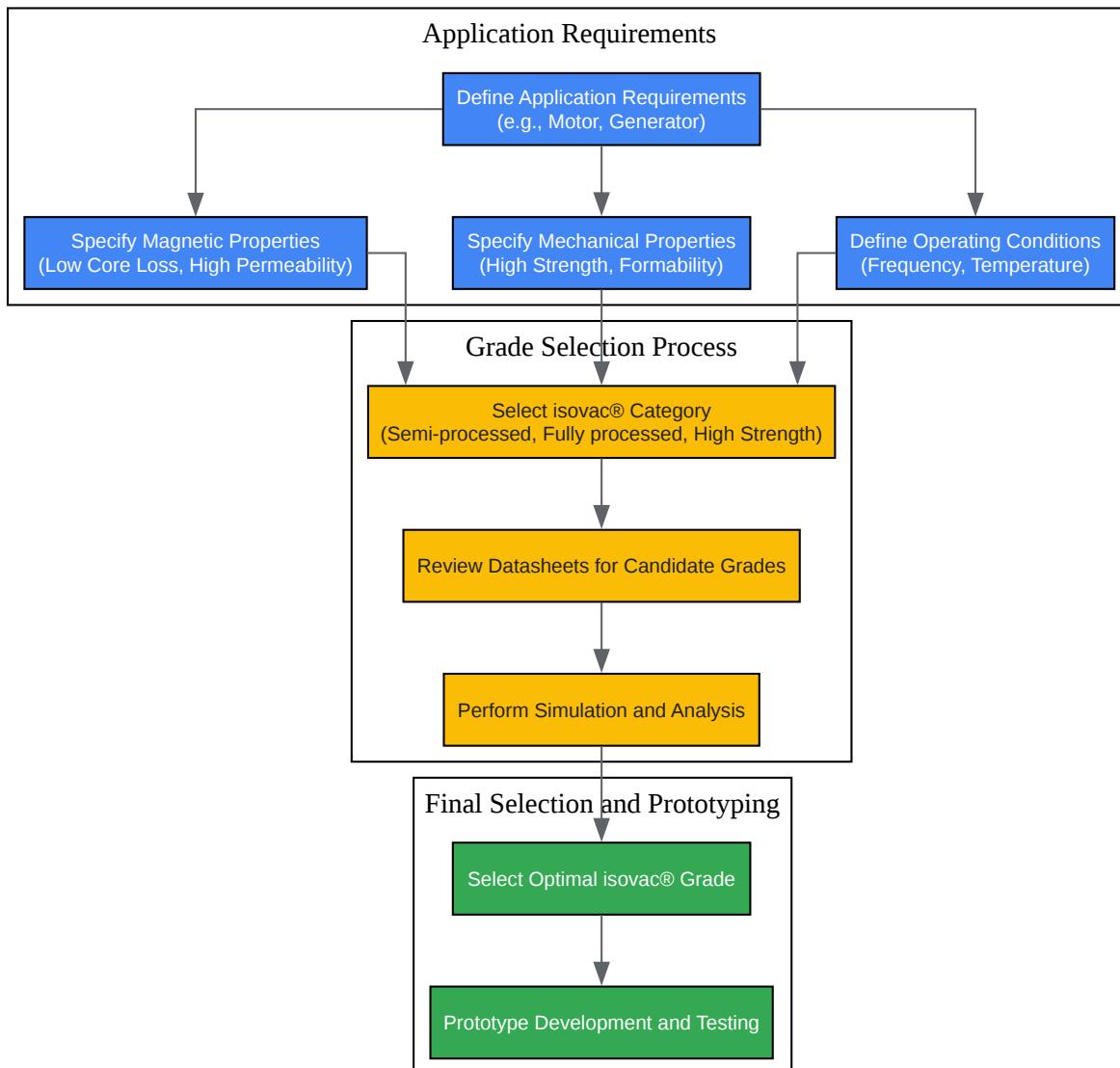
Procedure:

- **Sample Preparation:** Cut strips of the isovac® material according to the specifications of the Epstein test standard (e.g., DIN EN 60404-2).
- **Epstein Frame Assembly:** Insert the prepared strips into the Epstein frame, ensuring proper alignment and packing factor.
- **Test Setup:** Connect the Epstein frame to the power supply and measurement instrumentation as per the standard's wiring diagram.
- **Measurement:**
 - Set the desired test frequency (e.g., 50 Hz).
 - Apply a sinusoidal magnetizing current to achieve the desired magnetic flux density.
 - Record the values from the wattmeter, ammeter, and voltmeter.
- **Calculation:** Calculate the specific total loss (core loss) in W/kg and the magnetic polarization in Tesla (T) based on the recorded measurements and the sample's dimensions and weight.

Protocol for Mechanical Property Testing

Objective: To determine the mechanical properties of isovac®, such as yield strength, tensile strength, and elongation.

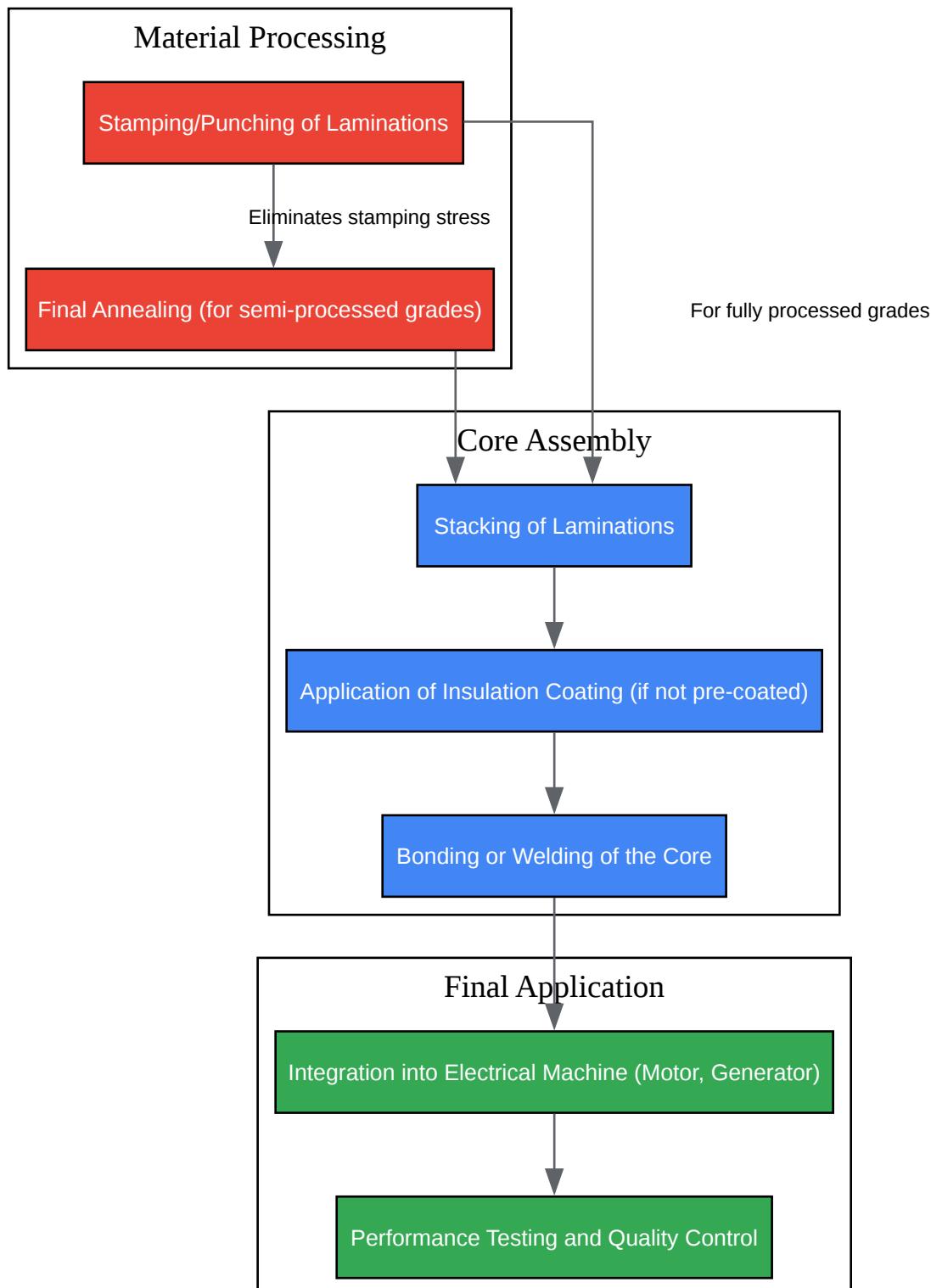
Apparatus: Universal testing machine (tensile tester), extensometer.


Procedure:

- Sample Preparation: Prepare tensile test specimens from the isovac® sheet according to a recognized standard (e.g., DIN EN ISO 6892-1). The test direction (longitudinal or transverse to the rolling direction) should be noted.[4]
- Test Setup: Mount the specimen in the grips of the universal testing machine. Attach the extensometer to the specimen's gauge length.
- Tensile Test:
 - Apply a tensile load to the specimen at a constant rate of strain.
 - Record the load and the corresponding elongation from the load cell and extensometer, respectively.
- Data Analysis:
 - Plot the stress-strain curve from the recorded data.
 - Determine the 0.2% yield strength, ultimate tensile strength, and the percentage of elongation at fracture.

Visualizations

isovac® Grade Selection Workflow


The following diagram illustrates a typical workflow for selecting the appropriate isovac® grade for a specific application.

[Click to download full resolution via product page](#)

Caption: Workflow for selecting the appropriate isovac® electrical steel grade.

isovac® Processing and Application Pathway

This diagram outlines the general processing steps and application pathway for isovac® electrical steel.

[Click to download full resolution via product page](#)

Caption: General processing and application pathway for isovac® electrical steel.

Conclusion

isovac® non-grain-oriented electrical steel is a high-performance material crucial for the production of energy-efficient electrical devices.^{[1][2]} Its various grades offer a range of magnetic and mechanical properties to suit diverse applications.^[2] The selection of the appropriate isovac® grade and adherence to proper processing protocols are essential for achieving optimal performance in the final product. The information provided in these application notes serves as a general guideline for researchers and engineers working with this advanced material. For specific applications, it is recommended to consult the detailed datasheets and technical support provided by the manufacturer, voestalpine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eva-steel.voestalpine.com [eva-steel.voestalpine.com]
- 2. [isovac® grades](http://isovac.voestalpine.com) [voestalpine.com]
- 3. [isovac® - Electrical Steel, Electric Mobility](http://isovac.voestalpine.com) [voestalpine.com]
- 4. voestalpine.com [voestalpine.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Isobac (isovac®) Electrical Steel in Material Science]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12300594#experimental-use-of-isobac-in-material-science>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com